molecular formula C16H21BrS2 B15235478 3-Bromo-5,5'-DI-tert-butyl-2,2'-bithiophene

3-Bromo-5,5'-DI-tert-butyl-2,2'-bithiophene

Cat. No.: B15235478
M. Wt: 357.4 g/mol
InChI Key: PAXDXMURYNRYMX-UHFFFAOYSA-N
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Description

3-Bromo-5,5'-DI-tert-butyl-2,2'-bithiophene is a brominated bithiophene derivative featuring a bithiophene core (two thiophene rings connected at the 2,2'-positions) with a bromine atom at the 3-position and bulky tert-butyl substituents at the 5,5'-positions. The tert-butyl groups are electron-donating and sterically demanding, which significantly influences the compound’s solubility, electronic properties, and reactivity. This structural motif is critical in organic electronics, where bromine serves as a handle for cross-coupling reactions (e.g., Suzuki or Stille couplings), enabling the synthesis of conjugated polymers or oligomers for semiconductors, OLEDs, or photovoltaic materials .

The tert-butyl groups enhance solubility in nonpolar solvents, facilitating solution-based processing—a key advantage over simpler derivatives like 3-bromo-5,5'-dimethyl-2,2'-bithiophene (compound 6 in ), which has smaller methyl substituents .

Properties

Molecular Formula

C16H21BrS2

Molecular Weight

357.4 g/mol

IUPAC Name

3-bromo-5-tert-butyl-2-(5-tert-butylthiophen-2-yl)thiophene

InChI

InChI=1S/C16H21BrS2/c1-15(2,3)12-8-7-11(18-12)14-10(17)9-13(19-14)16(4,5)6/h7-9H,1-6H3

InChI Key

PAXDXMURYNRYMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C2=C(C=C(S2)C(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,5’-DI-tert-butyl-2,2’-bithiophene typically involves the bromination of 5,5’-DI-tert-butyl-2,2’-bithiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for 3-Bromo-5,5’-DI-tert-butyl-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,5’-DI-tert-butyl-2,2’-bithiophene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products

    Substitution: Products include various functionalized bithiophenes depending on the substituent introduced.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 5,5’-DI-tert-butyl-2,2’-bithiophene.

Scientific Research Applications

3-Bromo-5,5’-DI-tert-butyl-2,2’-bithiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5,5’-DI-tert-butyl-2,2’-bithiophene in various applications is largely dependent on its electronic structure and reactivity. In organic electronics, its conjugated system allows for efficient charge transport. In chemical reactions, the bromine atom serves as a reactive site for further functionalization, enabling the synthesis of complex molecules .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds :

3-Bromo-5,5'-dimethyl-2,2'-bithiophene ():

  • Substituents : Methyl groups at 5,5'-positions.
  • Properties : Less bulky than tert-butyl, leading to lower solubility in organic solvents. Used as a precursor in the synthesis of oligothiophenes via Suzuki coupling .
  • Applications : Intermediate for conjugated polymers; lower steric hindrance allows tighter π-π stacking in solid-state devices.

3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene ():

  • Substituents : Trimethylsilyl (TMS) groups at 5,5'-positions.
  • Properties : TMS groups are electron-withdrawing, reducing electron density on the thiophene rings compared to tert-butyl. This alters HOMO/LUMO levels, impacting charge transport in electronic devices .

3,3',5,5'-Tetrabromo-2,2'-bithiophene ():

  • Substituents : Bromine at 3,3',5,5'-positions.
  • Properties : Higher halogen content increases reactivity in cross-coupling reactions but reduces solubility. Used in synthesizing highly substituted polymers for optoelectronics .

5-Acetyl-2,2'-bithiophene ():

  • Substituents : Acetyl group at the 5-position.
  • Properties : The electron-withdrawing acetyl group polarizes the π-system, enhancing luminescence properties. Demonstrated anti-inflammatory activity in RAW 264.7 cells .

Comparative Data Table
Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
3-Bromo-5,5'-DI-tert-butyl-2,2'-bithiophene Br, tert-butyl (5,5') ~352.4 (estimated) High solubility, steric bulk Organic electronics, cross-coupling
3-Bromo-5,5'-dimethyl-2,2'-bithiophene Br, methyl (5,5') 289.2 Moderate solubility, compact structure Polymer synthesis
3,3'-Dibromo-5,5'-bis(TMS)-2,2'-bithiophene Br, TMS (5,5') 481.85 Electron-withdrawing, robust stability Semiconductor materials
3,3',5,5'-Tetrabromo-2,2'-bithiophene Br (3,3',5,5') 481.85 High reactivity, low solubility Polymeric optoelectronics
5-Acetyl-2,2'-bithiophene Acetyl (5) 208.3 Polarized π-system, bioactive Anti-inflammatory agents
Reactivity and Functionalization
  • Cross-Coupling Efficiency :

    • The tert-butyl groups in 3-Bromo-5,5'-DI-tert-butyl-2,2'-bithiophene hinder steric clashes during coupling reactions compared to tetrabrominated derivatives, which may suffer from over-substitution .
    • In contrast, 3-bromo-5,5'-dimethyl-2,2'-bithiophene () achieves a 74% yield in Suzuki-Miyaura couplings, suggesting that tert-butyl analogs might require optimized conditions due to steric effects .
  • Electrochemical Properties :

    • tert-butyl substituents raise the HOMO level slightly compared to TMS groups, enhancing hole-transport capabilities in organic field-effect transistors (OFETs) .

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